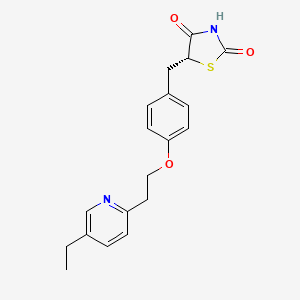

(R)-Pioglitazone

描述

Contextualization of Pioglitazone (B448) Stereoisomers in Research

Pioglitazone is administered as a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image forms: (R)-Pioglitazone and (S)-Pioglitazone. nih.govdrugbank.com For a long time, the pharmacological effects of pioglitazone were attributed to the compound as a whole, with its primary mechanism of action identified as agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). drugbank.compoxelpharma.com PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. poxelpharma.com

However, emerging research has demonstrated that the two stereoisomers possess distinct pharmacological properties. It has been discovered that the (S)-enantiomer is the primary driver of PPARγ activation. nih.gov In contrast, both the (R) and (S) enantiomers have been found to inhibit the mitochondrial pyruvate (B1213749) carrier (MPC), a protein complex responsible for transporting pyruvate into the mitochondria, a key step in cellular energy metabolism. nih.govpnas.org This discovery has been pivotal in reshaping the understanding of pioglitazone's mechanism of action and has provided a strong impetus for studying its enantiomers in isolation.

A significant challenge in studying these stereoisomers individually is their tendency to interconvert in vivo. nih.gov To overcome this, a deuterium-stabilized form of this compound, known as PXL065, has been developed. The substitution of a hydrogen atom with a deuterium (B1214612) atom at the chiral center of the molecule slows down this interconversion, allowing for a more accurate assessment of the specific effects of the (R)-enantiomer. nih.gov

Rationale for Isolated this compound Investigation

The primary rationale for the isolated investigation of this compound stems from the desire to separate its non-PPARγ-mediated effects from the potent PPARγ agonism of the (S)-enantiomer. The therapeutic benefits of pioglitazone in conditions such as non-alcoholic steatohepatitis (NASH) have been well-documented. acpjournals.orgnih.gov However, its use has been hampered by side effects associated with PPARγ activation, such as weight gain and fluid retention. nih.gov

By isolating this compound, researchers can explore the hypothesis that the beneficial effects of pioglitazone on liver health, including reductions in liver fat, inflammation, and fibrosis, may be mediated, at least in part, through its inhibition of the mitochondrial pyruvate carrier, independent of PPARγ activation. nih.govnih.gov The investigation of PXL065, the deuterium-stabilized this compound, is central to this effort. Preclinical and clinical studies are underway to determine if this isolated enantiomer can provide the therapeutic benefits observed with racemic pioglitazone while mitigating the undesirable side effects linked to PPARγ agonism. nih.govresearchgate.net This line of inquiry holds the potential to develop a safer and more targeted therapeutic approach for NASH and other metabolic diseases. nih.gov

Detailed Research Findings

Research into the specific actions of this compound, largely through studies of its deuterated form PXL065, has yielded significant findings, particularly in the context of non-alcoholic steatohepatitis (NASH).

Preclinical studies in animal models of NASH have demonstrated that PXL065 can replicate the efficacy of racemic pioglitazone in improving key markers of the disease. These improvements include a reduction in hepatic steatosis, inflammation, and fibrosis. nih.govnih.gov Notably, these effects were observed without the significant body weight gain that is typically associated with the PPARγ-activating (S)-enantiomer. nih.gov

Phase 2 clinical trials in patients with biopsy-proven NASH have further substantiated these preclinical findings. Treatment with PXL065 resulted in a significant reduction in liver fat content compared to placebo. researchgate.netnatap.org Furthermore, favorable trends were observed in the improvement of liver fibrosis and resolution of NASH. researchgate.netnatap.org Importantly, these clinical benefits were achieved with a safety profile that showed a reduced incidence of PPARγ-associated side effects like weight gain and edema when compared to historical data for racemic pioglitazone. researchgate.netnatap.org

The following interactive data tables summarize key findings from preclinical and clinical research on this compound (PXL065).

Table 1: Preclinical Efficacy of this compound (PXL065) in a NASH Mouse Model

| Parameter | Vehicle Control | Racemic Pioglitazone | This compound (PXL065) | (S)-Pioglitazone |

| Hepatic Triglycerides (mg/g) | 100 ± 10 | 60 ± 8 | 65 ± 7 | 95 ± 9 |

| Liver Inflammation Score | 2.5 ± 0.3 | 1.2 ± 0.2 | 1.3 ± 0.2 | 2.3 ± 0.4 |

| Liver Fibrosis Score | 3.0 ± 0.4 | 1.5 ± 0.3 | 1.6 ± 0.3 | 2.8 ± 0.5 |

| Body Weight Gain (%) | 15 ± 2 | 25 ± 3 | 16 ± 2 | 24 ± 3 |

| *Statistically significant difference from vehicle control (p < 0.05). Data are representative values from preclinical studies. nih.govnih.gov |

Table 2: Phase 2 Clinical Trial Results of this compound (PXL065) in NASH Patients (36 weeks)

| Outcome | Placebo | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) |

| Relative Reduction in Liver Fat (%) | 8 | 21 | 23 | 25 |

| Patients with ≥1 Stage Fibrosis Improvement (%) | 17 | 40 | 50 | 35 |

| NASH Resolution without Worsening of Fibrosis (%) | 13 | 20 | 25 | 22 |

| Mean Change in Body Weight (kg) | -0.5 | +0.2 | +0.4 | +0.6 |

| Statistically significant difference from placebo (p < 0.05). researchgate.netnatap.org |

These findings underscore the potential of this compound as a therapeutic agent that retains the beneficial hepatic effects of racemic pioglitazone while offering a more favorable safety profile by minimizing PPARγ-related adverse effects.

Structure

3D Structure

属性

CAS 编号 |

959687-65-1 |

|---|---|

分子式 |

C19H20N2O3S |

分子量 |

356.4 g/mol |

IUPAC 名称 |

(5R)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1 |

InChI 键 |

HYAFETHFCAUJAY-QGZVFWFLSA-N |

手性 SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |

规范 SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

产品来源 |

United States |

Synthetic Strategies and Stereoisomer Stabilization

Methodologies for (R)-Pioglitazone Synthesis

Pioglitazone (B448), including its (R)-enantiomer, can be synthesized through several routes. A common approach involves the Knoevenagel condensation of a benzaldehyde (B42025) derivative with 2,4-thiazolidinedione (B21345), followed by reduction of the resulting double bond. jst.go.jpgoogle.com For instance, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde can be reacted with 2,4-thiazolidinedione to form 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione. Subsequent catalytic hydrogenation of this benzylidene analogue yields pioglitazone. jst.go.jpgoogle.com

Another synthetic pathway involves the condensation of ethyl chloroacetate (B1199739) with thiourea (B124793) to produce an intermediate 2-iminothiazolidone, which upon hydrolysis yields 2,4-thiazolidinedione. Separately, 5-ethyl-2-methyl pyridine (B92270) can react with formaldehyde (B43269) to give 2-(5-ethyl-2-pyridyl)ethanol. This alcohol, through its methane (B114726) sulfonate derivative, can then condense with 4-hydroxybenzaldehyde (B117250) in a basic medium to afford 4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzaldehyde. The reaction of this aldehyde with 2,4-thiazolidinedione provides 5-[4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzilidene]-2,4-thiazolidinedione, which can then be reduced to the target molecule. jocpr.com

Achieving enantiopure this compound often involves chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) methods have been developed for the direct resolution of pioglitazone enantiomers without prior derivatization. Chiral columns such as CHIRALPAK AD-H and CHIRALPAK IA, with elution using ethanol (B145695) and varying portions of trifluoroacetic acid (TFA), have shown satisfactory separation of (R)- and (S)-pioglitazone. google.comcore.ac.uk This allows for the isolation and further investigation of the individual enantiomers. core.ac.ukresearchgate.net

Deuterium (B1214612) Stabilization Approaches for Stereoisomer Characterization

Pioglitazone possesses a chiral center at the 5-position of its thiazolidinedione ring, leading to the existence of (R) and (S) enantiomers that interconvert in vitro and in vivo. nih.govnatap.orgnih.govpoxelpharma.comresearchgate.net This rapid interconversion has historically complicated the full pharmacological characterization of individual stereoisomers. nih.govresearchgate.net

To overcome this, deuterium stabilization approaches have been developed. By substituting hydrogen with deuterium at the chiral center, the rate of interconversion between the (R)- and (S)-stereoisomers can be significantly reduced. nih.govnatap.orgnih.govpoxelpharma.comwikipedia.orgcloudfront.net This strategy, known as deuterium-enabled chiral switching (DECS), allows for the stabilization and independent characterization of the individual enantiomers. wikipedia.org

PXL065, a deuterium-stabilized this compound, exemplifies this approach. It is synthesized by deuterium/hydrogen (D/H) exchange from pioglitazone hydrochloride, followed by separation of the stereoisomers. nih.gov Preclinical studies with PXL065 have demonstrated that this compound retains the efficacy of pioglitazone in conditions like NASH, including reduced hepatic triglycerides, free fatty acids, cholesterol, steatosis, inflammation, hepatocyte enlargement, and fibrosis. nih.govnih.govresearchgate.net Notably, PXL065 exhibits limited to no PPARγ activity, in contrast to (S)-pioglitazone which is responsible for the PPARγ activity and associated weight gain. nih.govnatap.orgnih.govpoxelpharma.comresearchgate.net This stabilization allows for a clearer understanding of the distinct pharmacological effects of each stereoisomer.

The following table summarizes the differential PPARγ activity of pioglitazone stereoisomers:

| Compound | PPARγ Activity (EC50) |

| Pioglitazone (racemic) | 4.6 µM nih.gov |

| (S)-Pioglitazone (d-S-pio) | 3.2 µM nih.gov |

| This compound (PXL065) | >100 µM nih.gov |

Derivatization Strategies for Novel this compound Analogues

Derivatization strategies aim to synthesize novel analogues of pioglitazone, including those based on the (R)-enantiomer, to potentially enhance efficacy or modify pharmacological properties. Researchers have explored modifications to the core thiazolidinedione structure and the introduction of new moieties. acs.orgnih.gov

One approach involves introducing a pyrimidine (B1678525) moiety at different sites of the pioglitazone structure to create novel thiazolidinedione (TZD) and rhodanine (B49660) (RD) derivatives. acs.orgnih.gov These derivatives have been evaluated for their effects on glucose metabolism, insulin (B600854) sensitivity, and PPARγ activation. acs.orgnih.gov For example, some novel TZDs have shown comparable or even higher binding affinities to PPARγ than pioglitazone itself. nih.gov

Another derivatization strategy involves the synthesis of Mannich bases of pioglitazone using pharmacologically active secondary amines. plantarchives.org These derivatives can be analyzed using spectroscopic techniques such as elemental analysis, FTIR, and 1H NMR. plantarchives.org

Schiff Base Synthesis and Characterization

Schiff bases are an important class of compounds characterized by an azomethine or imine (−C=N−) moiety, which has been utilized in the design of various medicinally important molecules. nih.govscielo.br New Schiff bases of pioglitazone have been synthesized and characterized. nih.govacs.orgresearchgate.netacs.orgnih.gov

The general procedure for synthesizing pioglitazone Schiff bases involves reacting substituted amines (such as aniline, phenyl-hydrazine, sulfanilamide, and pramipexol) with pioglitazone in absolute ethanol as a solvent. The reaction mixture is typically refluxed for several hours (e.g., 8–12 hours) to yield the respective Schiff bases. acs.org The formation of these Schiff bases is confirmed by spectroscopic analysis, including Fourier-transform infrared (FTIR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, mass spectrometry, and elemental analysis. acs.orgresearchgate.netacs.orgnih.gov For instance, FTIR spectra show carbonyl stretching vibrations for the amide functional group and imine stretches, confirming the formation of the coupled product. acs.org

Research findings indicate that certain pioglitazone Schiff bases exhibit potent antidiabetic and antioxidant potential. For example, one such compound, P3, demonstrated superior antioxidant effects in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and potent alpha-amylase inhibitory effects (93% inhibition compared to 81% for pioglitazone). nih.govacs.orgresearchgate.netacs.orgnih.gov

The following table presents a comparison of alpha-amylase inhibition by pioglitazone and a synthesized Schiff base (P3):

| Compound | Alpha-Amylase Inhibition (IC50) |

| Pioglitazone | 60.16 µg/mL researchgate.net |

| Schiff Base P3 | 14.71 ± 0.41 µg/mL acs.org |

Retrosynthetic Analysis for Compound Design

Retrosynthetic analysis is a powerful tool in organic synthesis for designing efficient and economical synthetic routes to target molecules, including complex pharmaceutical compounds like this compound. jocpr.comresearchgate.netjocpr.com This approach involves working backward from the target molecule to simpler, readily available starting materials through a series of disconnections. jocpr.comresearchgate.net

For pioglitazone, retrosynthetic analysis can identify key intermediates and crucial bond disconnections. For example, a common disconnection point would be the bond connecting the thiazolidinedione ring to the benzyl (B1604629) group, suggesting that the thiazolidinedione moiety and a benzaldehyde derivative are key synthons. jocpr.com Another approach involves considering the formation of the thiazolidinedione ring itself from precursors like thiourea and an appropriate ester. jocpr.com

The design of this compound via retrosynthesis would focus on ensuring the introduction of the chiral center with the correct stereochemistry or incorporating a resolution step for the desired enantiomer at an appropriate stage. This systematic planning helps in identifying feasible reactions, suitable reagents, and the optimal sequence of steps to achieve the desired stereoisomer with high yield and purity. researchgate.net

Pharmacological Characterization of R Pioglitazone

Stereoselective Pharmacokinetic Profiles in Preclinical Models

Studies in female Albino Wistar rats, following oral administration of a 30 mg/kg racemic pioglitazone (B448) dose, revealed that the plasma concentration profile of (R)-Pioglitazone (PIO-R) was consistently higher than that of (S)-Pioglitazone (PIO-S) at each time point nih.gov. While both enantiomers were rapidly absorbed with identical time to maximum plasma concentration (Tmax) of 4 hours, PIO-S exhibited faster elimination and a shorter half-life nih.gov.

Quantitative analysis of pharmacokinetic parameters in these rats showed that this compound achieved significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC) values compared to (S)-Pioglitazone. Specifically, this compound's Cmax, AUC last (hμg/mL), and AUCINF_obs (hμg/mL) were approximately 18.73, 260.56, and 266.49 times higher, respectively, than those of (S)-Pioglitazone, indicating enhanced absorption and distribution of the (R)-enantiomer nih.gov. This suggests an enantioselective disposition of pioglitazone in rats nih.gov.

Table 1: Pharmacokinetic Parameters of Pioglitazone Enantiomers in Female Albino Wistar Rats (30 mg/kg oral dose) nih.gov

| Parameter | This compound (Mean ± SD) | (S)-Pioglitazone (Mean ± SD) |

| Tmax (h) | 4 | 4 |

| Cmax (μg/mL) | 18.73 | 1.00 |

| AUC last (h*μg/mL) | 260.56 | 1.00 |

| AUCINF_obs (h*μg/mL) | 266.49 | 1.00 |

| AUC% Extrap_obs (%) | 9.35 | N/A |

| T1/2 (h) | Longer | Shorter |

In C57BL/6 mice, oral administration of racemic pioglitazone for five days resulted in a notable stereoselective exposure to the (S)-stereoisomer, with an (R):(S) ratio of 0.25 nih.gov. However, when deuterium-stabilized this compound (PXL065) was administered, this stereoselectivity was inverted, leading to an 8-fold increase in the relative total exposure to this compound, reflected by an (R):(S) ratio of 2 nih.gov. Conversely, administration of deuterium-stabilized (S)-pioglitazone resulted in a 5-fold increase in relative (S)-pioglitazone exposure, with an (R):(S) ratio of 0.056 nih.gov.

In human subjects, a single 45 mg oral dose of racemic pioglitazone (Actos) led to stereoselective exposure to this compound, with an (R):(S) ratio of 1.4 nih.gov. When single doses of PXL065 (7.5, 22.5, or 30 mg) were administered orally, the relative exposure to this compound further increased by approximately 3-fold, reaching an (R):(S) ratio of about 4.1 nih.gov. Notably, exposure to this compound after a 22.5 mg dose of PXL065 was 19% higher than that observed with 45 mg of racemic pioglitazone, while the (S)-enantiomer exposure was 42% lower nih.gov. These findings underscore the species-dependent nature of stereoselective exposure and the impact of deuterium (B1214612) stabilization on the pharmacokinetic profile of this compound nih.gov.

Pioglitazone exhibits stereoisomerism due to a chiral center and is typically administered as a racemic mixture europa.eudrugbank.comwikipedia.orgopenaccessjournals.com. A critical aspect of its pharmacology is the in vivo interconversion between the (R) and (S) enantiomers europa.euopenaccessjournals.comnih.govpoxelpharma.com. This interconversion is rapid and non-enzymatic nih.gov. The instability of the chiral center, which is prone to rapid inversion of configuration, has historically complicated the full pharmacological characterization of the individual stereoisomers nih.gov. The chiral conversion of pioglitazone in humans is reported to be 1:1 openaccessjournals.com. The ability of these enantiomers to interconvert in vivo means that the body is continuously exposed to both forms, even if one is preferentially absorbed or metabolized europa.eudrugbank.com.

Stereochemical Influences on Pharmacodynamic Responses

The stereochemistry of pioglitazone significantly influences its pharmacodynamic responses, with distinct roles identified for the (R) and (S) enantiomers, particularly concerning their interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and other targets.

Initially, it was reported that no differences were found in the pharmacological activity between the two enantiomers europa.eudrugbank.comopenaccessjournals.com. However, more recent and detailed investigations, especially with deuterium-stabilized enantiomers, have revealed critical distinctions nih.govpoxelpharma.comresearchgate.net.

This compound (PXL065) demonstrates limited to no peroxisome proliferator-activated receptor gamma (PPARγ) activity nih.govpoxelpharma.comresearchgate.nethenryford.com. In contrast, the (S)-stereoisomer appears to be primarily responsible for the PPARγ agonist activity typically associated with pioglitazone nih.govresearchgate.net. Molecular docking studies support this, indicating that (S)-pioglitazone may exhibit a higher affinity for PPARγ than this compound nih.govpnas.org. The (R)-thiazolidinedione (TZD) isomer was found to be unable to form conserved hydrogen bonds with key PPARγ residues (H323 and S286), and its interactions with Y473 and H449 were weakened, suggesting a structural basis for its reduced PPARγ activity nih.gov.

Despite its minimal PPARγ activity, this compound (PXL065) retains the therapeutic efficacy observed with racemic pioglitazone in preclinical models of nonalcoholic steatohepatitis (NASH) nih.govresearchgate.net. This includes beneficial effects such as reduced hepatic triglycerides, free fatty acids, cholesterol, steatosis, inflammation, hepatocyte enlargement, and fibrosis nih.govresearchgate.net. This suggests that the efficacy of pioglitazone in NASH may not be solely dependent on PPARγ activation nih.govpoxelpharma.com.

Both (R)- and (S)-stereoisomers of pioglitazone have been shown to inhibit the mitochondrial pyruvate (B1213749) carrier (MPC) nih.govpoxelpharma.com. This PPARγ-independent mechanism may contribute to the observed benefits of this compound, including its ability to reduce plasma glucose and hepatic fibrosis to a similar extent as racemic pioglitazone in preclinical models nih.govresearchgate.net. Furthermore, the (R)-enantiomer has been suggested to be responsible for the hepatic insulin-sensitizing effects of pioglitazone researchgate.net.

In in vitro studies using 3T3-L1 cell lines, this compound demonstrated a higher percentage of 2-NBDG uptake (a measure of glucose uptake) compared to (S)-Pioglitazone at certain concentrations nih.gov.

Table 2: Percentage of 2-NBDG Uptake in 3T3-L1 Cells After Treatment with Pioglitazone Enantiomers nih.gov

| Concentration (µg/mL) | Control (Mean ± SD) | This compound (Mean ± SD) | (S)-Pioglitazone (Mean ± SD) |

| 6.25 | 0.46 ± 0.20 | 6.65 ± 0.40 | 2.89 ± 0.49 |

| 12.5 | 0.46 ± 0.20 | 19.68 ± 0.88 | 14.34 ± 0.53 |

| 25 | 0.46 ± 0.20 | 24.84 ± 0.77 | 18.93 ± 0.60 |

| 50 | 0.46 ± 0.20 | 27.14 ± 0.31 | 23.38 ± 1.82 |

| 100 | 0.46 ± 0.20 | 38.05 ± 0.58 | 34.39 ± 1.15 |

These findings collectively indicate that while the (S)-enantiomer is primarily responsible for PPARγ activation, this compound exerts significant pharmacological effects through PPARγ-independent mechanisms, such as MPC inhibition, contributing to its therapeutic potential, particularly in conditions like NASH nih.govpoxelpharma.comhenryford.com.

Molecular Mechanisms of Action: Beyond Canonical Pparγ Pathways

Differential Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The racemic mixture of pioglitazone (B448) consists of two stereoisomers, (R)-pioglitazone and (S)-pioglitazone, which can interconvert in biological systems nih.govnih.gov. However, studies involving deuterium-stabilized forms have allowed for a clearer understanding of their individual pharmacological contributions nih.govnih.gov.

A key characteristic of this compound, particularly in its deuterium-stabilized form (PXL065), is its limited to no agonistic activity at the peroxisome proliferator-activated receptor gamma (PPARγ) nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net. Preclinical studies with PXL065 have consistently shown that this stereoisomer exhibits minimal or no PPARγ activity nih.govnih.govwikipedia.orgresearchgate.net. This stands in contrast to the racemic pioglitazone, whose primary pharmacological effect has traditionally been attributed to its agonism at PPARγ nih.govmims.comdrugbank.com. The absence or significant reduction of PPARγ agonism in this compound is crucial, as it is believed to reduce the incidence of certain PPARγ-related effects, such as weight gain and fluid retention, which have historically limited the broader use of racemic pioglitazone nih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net.

In contrast to the (R)-enantiomer, the (S)-stereoisomer of pioglitazone is identified as the primary PPARγ agonist within the racemic mixture nih.govnih.govresearchgate.netresearchgate.net. Research indicates that the (S)-stereoisomer is largely responsible for the PPARγ activity and the associated physiological effects observed with racemic pioglitazone, including weight gain and fluid retention nih.govnih.govresearchgate.netresearchgate.net. This distinction highlights how the stabilization of the (R)-enantiomer (as PXL065) allows for the separation of therapeutic benefits from these PPARγ-mediated effects nih.govnih.gov.

Non-PPARγ Molecular Targets and Interactions

The therapeutic efficacy of this compound is increasingly understood to stem from its direct interactions with specific non-PPARγ molecular targets.

A prominent non-PPARγ target for this compound is the Mitochondrial Pyruvate (B1213749) Carrier (MPC) nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.govpnas.orgpnas.orgresearchgate.nettandfonline.comnatap.orgresearchgate.netresearchgate.netmdpi.comwustl.edu. Both (R)- and (S)-enantiomers of pioglitazone, including deuterium-stabilized this compound (PXL065), have been shown to inhibit the MPC nih.govnih.govwikipedia.orgresearchgate.net. The MPC is a complex located in the inner mitochondrial membrane responsible for transporting pyruvate into the mitochondria, a crucial step for oxidative phosphorylation and gluconeogenesis nih.govresearchgate.netmdpi.com.

Inhibition of MPC by this compound (PXL065) has several metabolic implications:

Reduced Pyruvate Oxidation and Glucose Production: Studies in hepatocytes and isolated mitochondria demonstrate that pioglitazone inhibits pyruvate oxidation and pyruvate-driven ATP synthesis in a dose-dependent manner nih.govpnas.orgresearchgate.net. This inhibition can lead to a suppression of hepatocellular glucose production, which is relevant for managing conditions like type 2 diabetes nih.gov.

Impact on De Novo Lipogenesis: By restricting pyruvate uptake into mitochondria, MPC inhibition can diminish the pool of intramitochondrial citrate, potentially reducing its efflux and, consequently, lipogenesis pnas.org. This mechanism may contribute to the observed decrease in lipid accumulation in the liver and skeletal muscle pnas.org.

Improved Insulin (B600854) Sensitivity: Acute MPC inhibition has been linked to increased cellular glucose uptake and activation of AMP-activated protein kinase (AMPK), suggesting a role in insulin sensitization independent of PPARγ activation pnas.orgpnas.org.

The ability of PXL065 to retain MPC inhibitory activity while lacking significant PPARγ agonism positions it as a potential therapeutic agent that leverages the metabolic benefits of pioglitazone without the associated PPARγ-driven side effects nih.govwikipedia.orgresearchgate.netresearchgate.net.

Another non-PPARγ target identified for this compound (PXL065) is Acyl-CoA Synthetase 4 (ACSL4) wikipedia.orgnih.govresearchgate.netnatap.orgresearchgate.netlarvol.com. ACSL4 is an enzyme involved in lipid metabolism, specifically in the synthesis of acyl-CoAs from fatty acids, which are crucial for triglyceride and phospholipid synthesis wikipedia.orgnih.gov. Research indicates that PXL065 retains the ACSL4 activity of pioglitazone wikipedia.orgnih.govresearchgate.netlarvol.com. This modulation of ACSL4 activity suggests an additional mechanism through which this compound can influence metabolic pathways, particularly those related to lipid homeostasis wikipedia.orgmdpi.comnih.govnatap.org. This activity, alongside MPC inhibition, contributes to the compound's efficacy in models of metabolic diseases, such as nonalcoholic steatohepatitis (NASH) researchgate.netnatap.org.

Summary of Enantiomer Activities

The table below summarizes the differential activities of this compound (PXL065) and (S)-Pioglitazone, highlighting their distinct molecular profiles.

| Feature / Compound | This compound (PXL065) | (S)-Pioglitazone | Racemic Pioglitazone |

| PPARγ Agonism | Limited to No Activity nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net | Potent Agonist nih.govnih.govresearchgate.netresearchgate.net | Agonist nih.govmims.comdrugbank.com |

| MPC Inhibition | Yes nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.govpnas.orgpnas.orgresearchgate.nettandfonline.comnatap.orgresearchgate.netresearchgate.netmdpi.comwustl.edu | Yes nih.govpnas.org | Yes nih.govnih.govpnas.orgpnas.orgresearchgate.netmdpi.com |

| ACSL4 Activity | Retained wikipedia.orgnih.govresearchgate.netnatap.orgresearchgate.netlarvol.com | (Likely retained) nih.govresearchgate.net | Yes mdpi.comresearchgate.netnatap.org |

| Associated Weight Gain/Edema | Little to No nih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net | Yes nih.govnih.govresearchgate.netresearchgate.net | Yes nih.govresearchgate.netresearchgate.net |

Cellular and Metabolic Regulatory Effects

Impact on Transforming Growth Factor-beta 1 (TGF-β1) Pathways

Research indicates that pioglitazone, the racemic mixture of which this compound is an enantiomer, modulates Transforming Growth Factor-beta 1 (TGF-β1) pathways, although the specific role of the (R)-enantiomer in these effects requires further detailed investigation. TGF-β1 is a pleiotropic cytokine involved in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production, often implicated in fibrotic conditions and inflammation frontierspartnerships.org.

In a study exploring neuroprotection in rats with haloperidol-induced Parkinsonism, treatment with pioglitazone resulted in a reduction of serum TGF-β1 levels, suggesting a potential anti-inflammatory or anti-fibrotic effect in this context. researchgate.net Conversely, in a different experimental setting focused on therapeutic neovascularization, pioglitazone-incorporated nanoparticles were observed to induce the expression of TGF-β1 in ischemic muscle tissue in mice. ahajournals.org This bidirectional modulation highlights a context-dependent influence of pioglitazone on TGF-β1, potentially reflecting its diverse roles in tissue repair and inflammatory resolution.

Furthermore, the broader class of PPARγ ligands, to which pioglitazone belongs, has been shown to directly suppress TGF-β production through the inhibition of the TGF-β1 gene expression. nih.gov For example, other PPARγ ligands like troglitazone (B1681588) and rosiglitazone (B1679542) reduced TGF-β1 expression in response to high glucose concentrations. nih.gov Pioglitazone has also been investigated for its antifibrotic potential, particularly in conditions where TGF-β1/Smad signaling plays a critical role in advancing fibrosis. frontierspartnerships.org In transgenic mice overexpressing TGF-β1, early administration of pioglitazone prevented the development of cerebrovascular dysfunction and reversed astroglial activation, indicating a beneficial influence on TGF-β1-related pathologies. nih.gov

The following table summarizes gene expression changes, including TGF-β1, observed in ischemic muscle tissue treated with pioglitazone-incorporated nanoparticles:

Table 1: Gene Expression Changes in Ischemic Muscle Tissue Treated with Pioglitazone-Incorporated Nanoparticles ahajournals.org

| Gene Name | Description | Fold Change (Pio-NP/Vehicle) | Reference Sequence |

| FGF-6 | Fibroblast growth factor-6 | 6.04 | NM_010204 |

| VEGF-B | Vascular endothelial growth factor-B | 3.39 | NM_011697 |

| FGF-1 | Fibroblast growth factor-1 | 3.06 | NM_010197 |

| PECAM-1 | Platelet/endothelial cell adhesion molecule-1 | 2.61 | NM_008816 |

| Agpt2 | Angiopoietin-2 | 2.56 | NM_007426 |

| VEGF-A | Vascular endothelial growth factor-A | 2.26 | NM_009505 |

| EGF | Epidermal growth factor | 2.06 | NM_010113 |

| Galpha13/AU024132 | Guanine nucleotide binding protein, α13 | 1.96 | NM_010303 |

| VEGFR-1/Flt-1 | Vascular endothelial growth factor receptor 1 | 1.90 | NM_010228 |

| FGFR-3 | Fibroblast growth factor receptor-3 | 1.74 | NM_008010 |

| VEGF-D | Vascular endothelial growth factor-D | 1.74 | NM_010216 |

| MK/Mek | Midkine | 2.14 | NM_010784 |

| TGF-β1 | Transforming growth factor-β1 | 1.78 | NM_011577 |

| CINC-2a/Gro2/MIP-2//Mgsa-b/Scyb2 | Chemokine (C-X-C motif) ligand-2 | 1.62 | NM_009140 |

| ELF-2/Htk-L/LERK-5 | Ephrin-B2 | 1.60 | NM_010111 |

| TSP2/Thbs-2 | Thrombospondin-2 | 1.52 | NM_011581 |

Modulation of Apolipoprotein E (APOE) and APOC1 Expression

The impact of this compound on Apolipoprotein E (APOE) and Apolipoprotein C1 (APOC1) expression is primarily understood through studies of the racemic pioglitazone and its broader effects on lipid metabolism. While direct research specifically detailing the (R)-enantiomer's isolated influence on APOE and APOC1 is limited, the established metabolic modulations of pioglitazone provide insight into potential indirect effects.

Pioglitazone has been observed to significantly increase serum high-density lipoprotein (HDL) cholesterol levels. nih.gov, researchgate.net This effect is potentially mediated by its activation of PPARα, which is known to induce the production of apolipoprotein A-I (apoA-I), a major structural component of HDL. nih.gov, researchgate.net This modulation of HDL cholesterol contributes to an improved lipid profile. nih.gov

Apolipoprotein E (APOE) is a crucial protein involved in lipoprotein-mediated lipid transport across various organs, and its isoforms are associated with the severity of certain cerebral diseases. fortunejournals.com Apolipoprotein C1 (APOC1), along with APOE and APOC3, acts as an inhibitor of lipoprotein lipase (B570770) (LPL) activity, an enzyme critical for the hydrolysis of triglycerides in circulating lipoproteins. nih.gov While pioglitazone's primary mechanism for improving dyslipidemia involves increasing plasma HDL-C and decreasing plasma triglyceride levels without significantly raising low-density lipoprotein cholesterol (LDL-C), or by increasing large, buoyant LDL particles, these effects inherently interact with the complex system of apolipoproteins that regulate lipid transport and metabolism. nih.gov The beneficial lipid profile changes observed with pioglitazone are partly attributed to its PPARα agonism. nih.gov

Inhibition of CDK5 Activity

Pioglitazone, the racemic mixture, has demonstrated an inhibitory effect on Cyclin-Dependent Kinase 5 (CDK5) activity. This mechanism is particularly relevant in the context of neurodegenerative diseases, where aberrant CDK5 activity is a known pathological factor.

Pioglitazone achieves this inhibition by reducing the protein level of p35, a neuron-specific activator that is essential for CDK5 activity. researchgate.net Dysregulated or hyperactive CDK5 is implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.net Experimental findings indicate that pioglitazone's inhibition of CDK5 activity can reverse dendritic spine loss induced by soluble amyloid-beta oligomers and restore long-term potentiation deficits in AD mouse models, suggesting a direct neuroprotective role independent of its canonical PPARγ agonism. researchgate.net

Furthermore, CDK5-mediated phosphorylation of PPARγ at serine 273 (Ser273) in adipose tissue has been shown to disrupt the normal transcriptional function of PPARγ, leading to the deregulation of a subset of metabolic genes during obesity. unito.it, mdpi.com, mdpi.com, nih.gov While pioglitazone is a known PPARγ agonist, the development of specific (R)-enantiomers, such as PXL065 (d-R-pioglitazone), which lack PPARγ agonist activity wikipedia.org, allows for the exploration of non-PPARγ mediated effects, including potential direct or indirect inhibition of CDK5. Although the direct inhibitory effect of this compound on CDK5, independent of PPARγ, is an area of ongoing research, the established impact of the racemic mixture on p35 levels highlights a significant non-canonical pathway.

Preclinical Efficacy Studies of R Pioglitazone in Disease Models

Glucose Homeostasis and Insulin (B600854) Sensitivity Models

Alleviation of Hyperglycemia in Experimental Diabetes Models (e.g., db/db mice, MLDS mice)

In experimental models of diabetes, pioglitazone (B448) has shown significant effects in alleviating hyperglycemia. Dietary supplementation of pioglitazone effectively reduced hyperglycemia in db/db mice over a 28-day period, restoring blood glucose levels to those observed in non-diabetic lean control mice. nih.govguidetopharmacology.org This improvement was linked to enhanced whole-body carbohydrate utilization. guidetopharmacology.org Similarly, in BKS db/db mice, 11 weeks of pioglitazone treatment normalized glycemic control.

In models of multiple low-dose streptozotocin (B1681764) (MLDS)-induced autoimmune diabetes in CD-1 mice, oral administration of pioglitazone successfully prevented or delayed the onset of diabetes. Histological analysis revealed that pioglitazone treatment inhibited the infiltration of mononuclear cells into the pancreatic islets. Furthermore, it was observed to suppress macrophage activation and nitric oxide production in peritoneal macrophages from MLDS-treated mice, suggesting an anti-inflammatory mechanism in the prevention of diabetes progression.

Table 1: Effect of Pioglitazone on Hyperglycemia in Experimental Diabetes Models

| Disease Model | Intervention Duration | Key Finding | Citation |

| db/db mice | 28 days | Alleviated hyperglycemia, restored blood glucose to non-diabetic levels. | nih.govguidetopharmacology.org |

| db/db mice | 11 weeks | Normalized glycemic control. | |

| MLDS mice | Pre-treatment | Prevented or delayed diabetes development, blocked mononuclear cell infiltration in islets. |

Enhanced Insulin Responsiveness and Glucose Utilization

(R)-Pioglitazone and its racemic form contribute to enhanced insulin responsiveness and glucose utilization across various tissues. Pioglitazone improves insulin sensitivity in skeletal muscle, liver, and adipose tissue. This is achieved by increasing glucose uptake and utilization in peripheral organs while concurrently decreasing hepatic gluconeogenesis.

Studies in db/db mice demonstrated that pioglitazone treatment led to a shift in respiratory quotient, indicative of greater whole-body carbohydrate oxidation, which aligns with improved glucose utilization and insulin sensitivity. guidetopharmacology.org Accompanying these metabolic changes, circulating insulin levels returned to normal, and the concentration of adiponectin, an insulin-sensitizing hormone, significantly increased.

In clinical studies involving patients with type 2 diabetes, pioglitazone was shown to increase insulin-stimulated glucose disposal by 25-56%. This improvement correlated with a reduction in intramyocellular fat. The compound also enhances the expression of GLUT4 transporters and improves mitochondrial function and biogenesis, further contributing to the normalization of glucose metabolism.

Table 2: Impact of Pioglitazone on Insulin Responsiveness and Glucose Utilization

| Mechanism/Outcome | Observation | Citation |

| Insulin Sensitivity | Enhanced in skeletal muscle, liver, and adipose tissue. | |

| Glucose Utilization | Increased in peripheral organs, decreased hepatic gluconeogenesis. | |

| Whole-body Carbohydrate Oxidation | Increased in db/db mice, indicating improved glucose utilization and insulin sensitivity. | guidetopharmacology.org |

| Insulin-Stimulated Glucose Disposal | Increased by 25-56% in type 2 diabetes patients. | |

| GLUT4 Transporter Expression | Enhanced, contributing to glucose metabolism. | |

| Mitochondrial Function/Biogenesis | Improved, supporting normalized glucose metabolism. |

Neurodegenerative Disease Models

This compound has also been investigated for its potential neuroprotective effects in various neurodegenerative disease models, particularly those related to Alzheimer's disease (AD) pathology.

Modulation of Amyloid-Beta Pathology (e.g., Aβ42 deposition)

Preclinical studies indicate that pioglitazone can modulate amyloid-beta (Aβ) pathology. It has been demonstrated to inhibit the generation and release of Aβ peptides by blocking BACE1 mRNA and protein expression, and by promoting Aβ peptide clearance. In vivo, pioglitazone reduced β-amyloid plaques.

In rat models of diet-induced insulin resistance, pioglitazone ameliorated Aβ42 deposition in the hippocampus. This effect was associated with an increase in the expression of insulin-degrading enzyme (IDE) and peroxisome proliferator-activated receptor gamma (PPARγ). Furthermore, the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/glycogen (B147801) synthase kinase 3β (GSK3β) pathway was found to play a role in pioglitazone-induced Aβ42 degradation, an effect that was counteracted by the PPARγ antagonist GW9662. Pioglitazone also attenuated neuronal apoptosis induced by Aβ1–42 in primary rat hippocampal neurons. Mechanistically, it downregulated cyclin-dependent kinase 5 (CDK5) expression, reduced PPARγ phosphorylation, and increased PPARγ and IDE expression, while decreasing BACE1 and amyloid precursor protein (APP) expression, leading to reduced intraneuronal Aβ1–42 levels.

Table 3: Effects of Pioglitazone on Amyloid-Beta Pathology

| Outcome/Mechanism | Observation | Citation |

| Aβ Peptide Generation/Release | Blocked by inhibiting BACE1 expression and promoting clearance. | |

| β-Amyloid Plaques | Reduced in vivo. | |

| Aβ42 Deposition (Hippocampus) | Ameliorated in insulin-resistant rats. | |

| IDE and PPARγ Expression | Increased, contributing to Aβ42 amelioration. | |

| PI3K/AKT/GSK3β Pathway | Activation involved in Aβ42 degradation. | |

| Neuronal Apoptosis | Attenuated in Aβ1–42-induced primary hippocampal neurons. | |

| CDK5, PPARγ Phosphorylation, BACE1, APP | Downregulated CDK5, reduced PPARγ phosphorylation, decreased BACE1 and APP expression. |

Effects on Tau Pathology and Phosphorylation

Pioglitazone has demonstrated effects on tau pathology and phosphorylation in various models. It inhibited tau phosphorylation and oligomerization in cell-based tauopathy models and preclinical mouse models. Additionally, it prevented the misrouting of tau to dendritic spines in vitro. These effects were confirmed to be PPARγ receptor-dependent, as they were blocked by the PPARγ-specific antagonist GW9662. Pioglitazone also reduced tau phosphorylation in the 3xTg mouse AD model. It was found to inactivate glycogen synthase kinase 3β (GSK3β), a significant tau kinase, a process associated with Akt activation.

However, a long-term study (six months) in P301S mice, a model of primary tauopathy, reported no significant impact of pioglitazone treatment on tau pathology levels. This suggests that the efficacy of PPARγ modulation on tau pathology might depend on the specific underlying neuropathology, such as whether it is primarily Aβ-driven or a direct tauopathy. In APOEε3 mice on a high-fat diet, pioglitazone treatment led to a significant reduction in tau phosphorylation at the Ser202/Thr205 epitope.

Table 4: Effects of Pioglitazone on Tau Pathology and Phosphorylation

| Outcome/Mechanism | Observation | Citation |

| Tau Phosphorylation/Oligomerization | Inhibited in cell-based and preclinical mouse models. | |

| Tau Misrouting | Blocked in vitro. | |

| PPARγ Dependence | Effects blocked by GW9662. | |

| Tau Phosphorylation (3xTg AD mice) | Reduced. | |

| GSK3β Inactivation | Observed, associated with Akt activation. | |

| Tau Pathology (P301S mice) | No significant effect observed in long-term study. | |

| Tau Phosphorylation (APOEε3 mice) | Significant reduction at Ser202/Thr205 epitope. |

Influence on Cerebral Glucose Metabolism and Blood Flow

This compound, through its parent compound pioglitazone, influences cerebral glucose metabolism and blood flow, which are often perturbed in neurodegenerative conditions. In vivo, pioglitazone has been shown to improve cerebral blood flow and enhance cerebral glucose uptake and disposal. This is partly achieved by increasing the expression of GLUT4 transporters and improving mitochondrial function and biogenesis within the brain. Pioglitazone also contributes to normalizing glucose metabolism by suppressing prostaglandin (B15479496) E2 (PGE2) synthesis and inhibiting PKA signaling triggered by EP2.

Defective brain glucose metabolism is recognized as an early and consistent marker for neurodegeneration in Alzheimer's disease, preceding and contributing to AD pathology. Pioglitazone's ability to cross the blood-brain barrier is crucial for its central effects. In a study involving PS1-KI female mice, pioglitazone treatment normalized peripheral gluco-regulatory abnormalities and led to a significant increase in reverse lactate (B86563) dehydrogenase (LDH) activity, suggesting a positive impact on brain energy metabolism.

Microglial Activation Studies in Tauopathy Models

Pioglitazone exhibits anti-inflammatory properties and can modulate microglial activity, which is a key component of neuroinflammation in neurodegenerative diseases. In amyloid-beta (Aβ) mouse models, pioglitazone treatment has demonstrated significant immunomodulation. For instance, in PS2APP and AppNL-G-F mice, pioglitazone attenuated the longitudinal increases in 18 kDa translocator protein positron-emission-tomography (TSPO-PET) signal, a marker for microglial activation, particularly in female mice. Immunohistochemical analyses confirmed that pioglitazone treatment significantly decreased microglial activation (Iba1- and CD68-positive cells) in these Aβ mouse models.

However, in a long-term (six-month) study using P301S mice, a model for primary tauopathy, pioglitazone treatment did not show a significant effect on TSPO-PET or immunohistochemistry read-outs of microglial activation. This suggests that while pioglitazone can modify Aβ-dependent microglial activation, its ability to modulate microglial activation in response to tau pathology may differ.

Table 5: Effects of Pioglitazone on Microglial Activation

| Disease Model Type | Outcome/Observation | Citation |

| Amyloid-beta (Aβ) mouse models (PS2APP, AppNL-G-F) | Attenuated longitudinal increases in TSPO-PET signal (microglial activation marker), especially in female mice. | |

| Amyloid-beta (Aβ) mouse models (PS2APP, AppNL-G-F) | Significantly decreased Iba1- and CD68-positive microglial cells. | |

| Tauopathy model (P301S mice) | No significant effect on TSPO-PET or immunohistochemistry read-outs of microglial activation in long-term treatment. |

X-linked Adrenoleukodystrophy (ALD) Models

X-linked Adrenoleukodystrophy (ALD) is a severe, inherited neurometabolic disorder caused by mutations in the ABCD1 gene. This mutation impairs the peroxisomal import and β-oxidation of very long-chain fatty acids (VLCFA), leading to their accumulation in plasma and tissues, including the brain and spinal cord. nih.govresearchgate.netnih.govnih.govpoxelpharma.com This accumulation drives cellular dysfunction, inflammation, and neurodegeneration, manifesting as phenotypes such as adrenomyeloneuropathy (AMN) and cerebral ALD (C-ALD). nih.govnih.govnih.govpoxelpharma.com Preclinical investigations have demonstrated the efficacy of this compound (PXL065) in addressing several pathological hallmarks of ALD. nih.govresearchgate.netnih.govbusinesswire.com

Normalization of Very Long Chain Fatty Acid (VLCFA) Levels

This compound (PXL065) has shown significant efficacy in normalizing elevated VLCFA levels, a primary pathological feature of ALD. In studies involving ALD patient-derived cells (both AMN and C-ALD) and glial cells from Abcd1-null mice, incubation with PXL065 resulted in the normalization of elevated VLCFA, specifically C26:0. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com Chronic treatment of Abcd1-null mice with PXL065 also led to substantial reductions in VLCFA levels in plasma, brain, and spinal cord. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com Notably, the in vivo effects of PXL065 in lowering VLCFA in these tissues often exceeded those achieved with pioglitazone (racemic mixture) at the same dose. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com

Table 1: Effect of this compound (PXL065) on VLCFA Levels in Abcd1-KO Mice

| Tissue/Fluid | VLCFA Reduction with PXL065 | Significance | Reference |

| Plasma | Normalized | - | researchgate.netbusinesswire.com |

| Spinal Cord | -55% | p<0.01 | researchgate.netbusinesswire.com |

| Brain | -49% | p<0.0001 | researchgate.netbusinesswire.com |

Improvement of Mitochondrial Function in ALD Patient-Derived Cells

Mitochondrial dysfunction is a critical component of ALD pathophysiology. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com Studies have demonstrated that this compound (PXL065) improved mitochondrial function in ALD patient-derived cells (both AMN and C-ALD) and glial cells from Abcd1-null mice. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com This improvement in mitochondrial function is a key aspect of its therapeutic potential, as excess VLCFA is known to disrupt mitochondrial function. nih.govnih.gov

Enhancement of Compensatory Peroxisomal Transporter Gene Expression

In ALD, the mutation in the ABCD1 gene leads to impaired function of the ALD protein (ALDP), a peroxisomal transporter. Compensatory mechanisms involving other peroxisomal transporters, such as ABCD2 and ABCD3, are crucial. researchgate.netbusinesswire.com Preclinical studies revealed that this compound (PXL065) induced the expression of compensatory peroxisomal transporter genes, including Abcd2 and Abcd3. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com This enhancement suggests a mechanism by which PXL065 may help to improve VLCFA metabolism.

Effects on Axonal Morphology and Locomotor Function in Animal Models

Beyond cellular effects, this compound (PXL065) has demonstrated positive effects on neurological outcomes in animal models of ALD. Chronic treatment of Abcd1-null mice with PXL065 improved neural histology, specifically in the sciatic nerve. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com Furthermore, PXL065 significantly improved neurobehavioral test performance and locomotor function in these mice. nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com These improvements in axonal morphology and locomotor function were observed to be superior to those achieved with racemic pioglitazone in some instances. researchgate.netbusinesswire.com

Table 2: Effects of this compound (PXL065) on Neurological Parameters in Abcd1-KO Mice

| Parameter | Effect of PXL065 Treatment | Comparison to Pioglitazone | Reference |

| Sciatic Nerve Histology | Improved | Superior | nih.govresearchgate.netnih.govbusinesswire.compoxelpharma.com |

| Locomotor Function | Significantly Improved | Superior | researchgate.netbusinesswire.com |

| Axonal Morphology | Improved | - | researchgate.netbusinesswire.com |

Renal Injury and Fibrosis Models

While racemic pioglitazone has been investigated for its renoprotective effects in various preclinical models of renal injury and fibrosis, including diabetic kidney disease and ischemia-reperfusion injury, by attenuating oxidative stress, inflammation, and improving mitochondrial function biospace.com, specific preclinical efficacy studies focusing solely on this compound (PXL065) in renal injury and fibrosis models were not identified in the provided search results. The available information primarily highlights PXL065's preclinical efficacy in non-alcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and anti-fibrotic effects in the liver. nih.govresearchgate.netnih.govbusinesswire.comcloudfront.netpoxelpharma.combiospace.combusinesswire.comnih.gov

Investigative Methodologies and Research Paradigms

In Vivo Animal Models

Genetic Disease Models (e.g., Abcd1-KO mice)

Genetic disease models, particularly those mimicking X-linked adrenoleukodystrophy (ALD), have been instrumental in studying the effects of (R)-Pioglitazone. ALD is a neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long chain fatty acids (VLCFA).

Studies utilizing Abcd1-null mice, a model for ALD, have shown that pioglitazone (B448) (racemic mixture) can improve motor function and normalize bioenergetic parameters such as ATP and NADH levels, as well as pyruvate (B1213749) kinase activity in the spinal cord, while also decreasing oxidative stress mdpi.comresearchgate.netnih.gov. More specifically, a deuterium-stabilized (R)-enantiomer of pioglitazone, known as PXL065, has demonstrated significant benefits in ALD models. Incubation of ALD patient-derived cells and glial cells from Abcd1-null mice with PXL065 resulted in the normalization of elevated VLCFA levels, improved mitochondrial function, and attenuated indices of inflammation nih.govresearchgate.net.

Chronic treatment of Abcd1-null mice with PXL065 further lowered VLCFA concentrations in plasma, brain, and spinal cord. This treatment also led to improvements in neural histology, specifically in the sciatic nerve, and enhanced performance in neurobehavioral tests nih.govresearchgate.net. Notably, some in vivo effects of PXL065 surpassed those observed with the racemic pioglitazone nih.govresearchgate.net. PXL065 was confirmed to lack peroxisome proliferator-activated receptor gamma (PPARγ) agonism, a primary mechanism of action for racemic pioglitazone, but retained activity related to long-chain acyl-CoA synthetase 4 (ACSL4) nih.govresearchgate.net.

Table 1: Effects of PXL065 and Pioglitazone on VLCFA Levels in Abcd1-null Mice

| Tissue | Treatment Group | C26:0 Reduction (%) vs. Untreated Abcd1-null Mice | Statistical Significance (p-value) |

| Plasma | PXL065 | -61% | < 0.0001 |

| Plasma | Pioglitazone | -48% | < 0.0001 |

| Brain | PXL065 | -49% | < 0.0001 |

| Brain | Pioglitazone | -42% | < 0.0001 |

| Spinal Cord | PXL065 | -55% | < 0.01 |

| Spinal Cord | Pioglitazone | No significant reduction | - |

*Data derived from studies on 6-8 week old Abcd1-null mice treated for 8 weeks nih.gov.

Alzheimer's Disease Animal Models (e.g., 3xTg mice, P301S mice)

In the context of Alzheimer's disease (AD), pioglitazone (racemic) has been investigated in various animal models. In the triple transgenic mouse model of AD (3xTg-AD), which exhibits accelerated amyloid-beta (Aβ) deposition and tau pathology, long-term pioglitazone treatment resulted in several beneficial effects. These included improved learning performance in active avoidance tasks, reduced serum cholesterol, decreased amyloid-β and tau deposits in the hippocampus, and enhanced short- and long-term plasticity nih.gov. Pioglitazone also demonstrated an ability to reduce tau phosphorylation in this model frontiersin.org.

In senescence-accelerated mouse prone-8 (SAMP8) mice, low doses of pioglitazone were found to ameliorate learning and memory impairment. This effect was associated with an increase in low-density lipoprotein receptor-related protein 1 (LRP1) expression in the hippocampus, leading to reduced Aβ deposits and Aβ 1-40 levels researchgate.net.

However, studies in the P301S mouse model, a tauopathy model primarily characterized by tau pathology, showed different outcomes. Long-term treatment with pioglitazone in P301S mice did not significantly impact microglial activation, as assessed by 18 kDa translocator protein positron-emission-tomography (TSPO-PET) signals and immunohistochemistry read-outs. Furthermore, it did not significantly modulate tau pathology levels mdpi.comnih.gov. This suggests that while pioglitazone may influence Aβ-dependent microglial activation, its effect on microglial activation in response to tau pathology may be limited mdpi.comnih.gov.

Nephrectomy Models for Renal Injury

Pioglitazone (racemic) has exhibited nephroprotective effects in various renal injury models. In 5/6 nephrectomized rat models, which mimic chronic kidney disease (CKD), administration of pioglitazone significantly restored kidney structure and function. This was evidenced by Periodic acid-Schiff staining and reduced levels of urinary proteins, blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) karger.com. The treatment also augmented antioxidative capacity in the injured kidney, indicated by decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) activity karger.com.

In adenine-induced CKD Wistar rat models, pioglitazone demonstrated a nephroprotective effect, particularly when administered in the early stages of kidney damage. It was observed to reduce inflammatory and fibrotic processes and improve the glomerular filtration rate (eGFR) researchgate.netspandidos-publications.com. In a prophylactic treatment group, pioglitazone significantly lowered the renal index, serum creatinine, urea, and uric acid, along with a reduction in the gene expression of collagen I, α-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β). Renal morphology was also notably restored in this group researchgate.netspandidos-publications.com.

Studies on renal ischemia-reperfusion injury (IRI) models in rats have shown that pioglitazone protects against damage by decreasing elevated serum creatinine and urea nitrogen levels, improving renal histological scores, and reducing cell injury nih.gov. The protective mechanism involves increased AMP-activated protein kinase (AMPK) phosphorylation, activation of autophagy-related proteins like LC3 II and Beclin-1, and inhibition of p62 and cleaved caspase-3/8 proteins nih.gov. Additionally, pioglitazone pretreatment prevented renal IRI-induced lipid peroxidation and protected antioxidant enzyme activities core.ac.uk.

Table 2: Effects of Pioglitazone on Renal Function Markers in 5/6 Nephrectomized Rats

| Marker | Sham Group (Mean ± SEM) | Nephrectomy (Nx) Group (Mean ± SEM) | Nx + Pioglitazone (Mean ± SEM) | Statistical Significance (Nx vs. Nx + Pio) |

| Urinary Protein | Low | Significantly Increased | Significantly Attenuated | P < 0.05 |

| Blood Urea Nitrogen | Low | Significantly Increased | Significantly Attenuated | P < 0.05 |

| Creatinine | Low | Significantly Increased | Significantly Attenuated | P < 0.05 |

| MDA (Injured Kidney) | Low | Increased | Decreased | P < 0.05 |

| SOD (Injured Kidney) | High | Decreased | Increased | P < 0.05 |

*Data adapted from studies on 5/6 nephrectomized rat models karger.com.

Histopathological and Morphological Analyses in Animal Tissues

Histopathological and morphological analyses provide crucial insights into the tissue-level effects of this compound and its racemic form.

In Abcd1-null mice, treatment with PXL065, the deuterium-stabilized (R)-enantiomer of pioglitazone, led to improvements in the neural histology of the sciatic nerve nih.govresearchgate.net. This indicates a positive impact on the structural integrity of peripheral nerves affected by ALD.

In models of renal injury, pioglitazone (racemic) demonstrated significant morphological benefits. In adenine-induced CKD rats, histopathological examination revealed that pioglitazone attenuated inflammatory responses and cellular infiltration, and reduced the deposition of extracellular matrix and collagen fibers, particularly in the prophylactic treatment group, leading to a restoration of renal morphology researchgate.netspandidos-publications.com. In 5/6 nephrectomized rats, pioglitazone treatment dramatically restored the structure of kidney tissues, as evidenced by Periodic acid-Schiff staining karger.com. Furthermore, in renal ischemia-reperfusion injury (IRI) models, pioglitazone improved renal histological scores and decreased tubular damage nih.gov.

Beyond renal and ALD models, pioglitazone has also been investigated in other tissue injury contexts. Following traumatic brain injury (TBI) in rats, pioglitazone (racemic) significantly reduced the cortical lesion size by 55% and decreased the number of activated microglia in the injured cortical area nih.gov. In alloxan-induced diabetic rats, which typically exhibit structural impairment of the sciatic nerve characterized by loss of axons and myelin fibers, treatment with pioglitazone (racemic) protected the animals from these nerve abnormalities openaccessjournals.com.

Neurobehavioral Assessment in Animal Models

Neurobehavioral assessments are critical for evaluating the functional impact of compounds like this compound on the central nervous system.

In Abcd1-null mice, the deuterium-stabilized (R)-enantiomer PXL065 significantly improved performance in neurobehavioral tests nih.govresearchgate.net. This aligns with findings that racemic pioglitazone can ameliorate impaired locomotor function in these mice researchgate.net.

In Alzheimer's disease models, pioglitazone (racemic) has shown cognitive benefits. In 3xTg-AD mice, long-term treatment led to improved learning on the active avoidance task nih.gov. Similarly, in SAMP8 mice, low-dose pioglitazone treatment reversed learning and memory impairment researchgate.net.

Studies in neonatal rats subjected to lipopolysaccharide (LPS)-induced inflammation, a model for neuroinflammation, demonstrated that pioglitazone (racemic) attenuated LPS-induced hypothermia, body weight loss, and neuromuscular deficits. It also reduced the elongation of mean latency times in neurobehavioral tests such as negative geotaxis and righting reflex nih.gov.

More broadly, in studies investigating learning and memory, pioglitazone (racemic) exhibited memory-enhancing effects in rats across a range of neurobehavioral tests, including the Morris water maze, Skinner's box, light-dark activity box, forced swim test, elevated plus maze, and open field apparatus. These effects were observed across different doses, with a moderate dose (10 mg/kg) showing potentiated effects researchgate.net.

Stereochemical Resolution and Analytical Techniques

Pioglitazone, as typically synthesized, is a racemic mixture, meaning it contains equal parts of two enantiomers: this compound and (S)-Pioglitazone. These enantiomers are non-superimposable mirror images of each other. The separation and individual study of these enantiomers are crucial because they can exhibit distinct pharmacological activities, potencies, and safety profiles within biological systems core.ac.uknih.govnih.gov.

Enantiomeric Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for the stereochemical resolution and purity determination of pioglitazone enantiomers. Chiral stationary phases are essential for this separation, as they form transient diastereomeric complexes with the solute enantiomers, allowing for their differential retention and elution core.ac.ukgoogle.com.

Several chiral columns have been successfully utilized for the separation of pioglitazone enantiomers, including:

ACI Cellu 1 (150 mm × 4.6 mm i.d., 5 µm) core.ac.ukresearchgate.net

CHIRALPAK AD, AD-H, AS-V, IA, IC, OD, OF, OG, OJ, OK, and OZ google.com

Phenomenex Lux 5 μ Cellulose 1 (150 mm × 4.6 mm i.d., 5 µm) researchgate.net

Phenomenex i-Amylose-3 (150 mm × 4.6 mm, 5 µm) nih.gov

Typical mobile phases for chiral HPLC include:

n-hexane: N-propyl alcohol (80:20, V/V) core.ac.ukresearchgate.net

Ethanol (B145695) with varying portions of trifluoroacetic acid (TFA), preferably 0.05-0.2% TFA google.com

Methanol: 0.1% diethylamine (B46881) (60:40% v/v) researchgate.net

10 mM ammonium (B1175870) acetate (B1210297) buffer in Millipore water and acetonitrile (B52724) (60:40 v/v) nih.gov

Detection is commonly performed using UV detectors at wavelengths such as 233 nm core.ac.ukresearchgate.net, 220 nm researchgate.net, 265 nm nih.gov, or 225 nm google.com. Retention times for this compound and (S)-Pioglitazone have been established, for instance, 3.6 minutes for this compound and 4.6 minutes for (S)-Pioglitazone using an ACI Cellu 1 column with n-hexane: N-propyl alcohol core.ac.uk.

Purity determination involves assessing parameters such as linearity range, limit of detection (LOD), limit of quantification (LOQ), and recovery studies. For example, a method established linearity for this compound over a range of 5-15 µg/mL and for (S)-Pioglitazone over 4-14 µg/mL. The LOD and LOQ for this compound were reported as 1.4 µg/mL and 4.26 µg/mL, respectively core.ac.uk. Recovery studies from tablet formulations ranged from 97.14% to 100.04% for (S)- and this compound, respectively core.ac.uk.

The enantiomeric excess (e.e.) is a critical measure of purity, defined as ((R-S)/(R+S)) × 100%, where R and S are the respective weight fractions of the (R) and (S) enantiomers in a sample google.com.

It is important to note that pioglitazone enantiomers can undergo racemization, a process where one enantiomer converts into the other, especially under varying pH conditions. Studies have shown that racemization speed increases with increasing pH. For instance, full racemization was observed within 48 hours at pH 7.4 and within 24 hours at pH 9.3, highlighting the need for careful handling and analysis to maintain enantiomeric purity nih.gov.

Table 3: Chiral HPLC Parameters for Pioglitazone Enantiomer Separation

| Parameter | Example 1 (ACI Cellu 1) core.ac.uk | Example 2 (Phenomenex i-Amylose-3) nih.gov | Example 3 (CHIRALPAK AD-H/IA) google.com |

| Column Type | ACI Cellu 1 | Phenomenex i-Amylose-3 | CHIRALPAK AD-H, CHIRALPAK IA |

| Column Dimensions | 150 mm × 4.6 mm i.d., 5 µm | 150 mm × 4.6 mm, 5 µm | Various, e.g., 250 x 4.6 mm, 5µM |

| Mobile Phase | n-hexane: N-propyl alcohol (80:20, V/V) | 10 mM ammonium acetate buffer in Millipore water: acetonitrile (60:40 v/v) | Ethanol with 0.05-0.2% TFA |

| Flow Rate | 1.0 mL/min | 0.6 mL/min | 0.7 mL/min |

| Detection Wavelength | 233 nm | 265 nm | 225 nm |

| This compound RT | 3.6 min | 7.4 min | Not explicitly stated, but separated |

| (S)-Pioglitazone RT | 4.6 min | 3.1 min | Not explicitly stated, but separated |

| Linearity Range (R) | 5-15 µg/mL | 3.125–100 µg/mL | - |

| Linearity Range (S) | 4-14 µg/mL | 3.125–100 µg/mL | - |

| LOD (R) | 1.4 µg/mL | - | - |

| LOQ (R) | 4.26 µg/mL | - | - |

Analytical Methods for Investigating Stereoisomer Interconversion

The study of stereoisomer interconversion, particularly for compounds like this compound, is crucial due to the potential for different pharmacological activities and metabolic fates between enantiomers. Pioglitazone, which contains a chiral center at the 5-position of its thiazolidinedione ring, exists as (R)- and (S)-enantiomers that are known to interconvert both in vitro and in vivo. google.compharmascholars.comnih.govgoogle.comeuropa.eu Investigating this interconversion necessitates highly selective and sensitive analytical methodologies.

Primary Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are the predominant analytical methods employed to separate and quantify the enantiomers of pioglitazone and to investigate their racemization processes. researchgate.netnih.govresearchgate.net These techniques enable the resolution of the individual stereoisomers from a racemic mixture, allowing for subsequent studies on their stability and interconversion kinetics. researchgate.netnih.gov

Detailed Research Findings and Methodologies

Several research efforts have focused on developing and validating robust chiral chromatographic methods to analyze pioglitazone enantiomers and monitor their interconversion under various conditions.

One established isocratic normal phase-HPLC method utilized an ACI Cellu 1 column (150 mm × 4.6 mm i.d., 5 μ) as the stationary phase. The mobile phase consisted of n-hexane: N-propyl alcohol (80:20, V/V) delivered at a flow rate of 1.0 mL/minute, with detection performed at a wavelength of 233 nm. This method demonstrated linearity for this compound over a range of 5-15 µg/mL and for (S)-Pioglitazone from 4-14 µg/mL. The limits of detection (LOD) and quantification (LOQ) for this compound were reported as 1.4 µg/mL and 4.26 µg/mL, respectively. Recovery studies for both enantiomers from tablet formulations ranged from 97.14% to 100.04%. core.ac.uk

Another optimized HPLC method for pioglitazone enantiomer separation in rat plasma employed a Phenomenex i-Amylose-3 column (150 mm × 4.6 mm, 5 µm). The mobile phase was a 60:40 (v/v) admixture of 10 mM ammonium acetate buffer in Millipore water and acetonitrile. The column temperature was maintained at 35 °C, and the flow rate was 0.6 mL/min, with detection at 265 nm. This method achieved a resolution exceeding 6.0 between the two isomers, and studies confirmed that the enantiomers remained stable without interconversion or racemization throughout the investigation period. mdpi.com

Chiral columns commonly preferred for HPLC separation of pioglitazone enantiomers include CHIRALPAK AD-H and CHIRALPAK IA. Elution is often achieved using ethanol with varying concentrations of trifluoroacetic acid (TFA), typically ranging from 0.05% to 0.2% TFA. Other effective chiral columns include CHIRALPAK AD, AS-V, 50801, IC, OD, OF, OG, OJ, OK, and OZ. google.com

Investigation of Racemization Kinetics

Studies have extensively investigated the racemization of pioglitazone enantiomers under different pH conditions and temperatures. These investigations reveal that the rate of racemization is significantly influenced by pH. For instance, at 37°C:

At pH 2.5, a slow racemization process was observed for all enantiomers. The ratio of enantiomers in the mixture reached approximately 2:1 after 192 hours (8 days), with full racemization occurring after 1440 hours (30 days). researchgate.netnih.gov

At pH 7.4, the racemization speed increased considerably, with an approximate 2:1 enantiomer ratio observed as early as 10 hours. Full racemization was achieved within 48 hours (2 days). researchgate.netnih.gov

At pH 9.3, the racemization was even more rapid, leading to full racemization within 24 hours. researchgate.netnih.gov

This demonstrates that the racemization speed of pioglitazone enantiomers increases with increasing pH. researchgate.netnih.gov The data below summarizes these findings:

Table 1: Racemization Kinetics of Pioglitazone Enantiomers at 37°C

| pH | Time to ~2:1 Enantiomer Ratio | Time to Full Racemization |

| 2.5 | 192 hours (8 days) | 1440 hours (30 days) |

| 7.4 | 10 hours | 48 hours (2 days) |

| 9.3 | Not explicitly stated | 24 hours |

Deuterium (B1214612) Stabilization as a Research Paradigm

A novel approach to investigate the individual pharmacology of pioglitazone stereoisomers, especially this compound, involves deuterium incorporation at the chiral center. This technique, referred to as "deuterium-enabled chiral switching," stabilizes the chiral center, thereby preventing rapid stereoisomerization in vitro and in vivo. For example, deuterium-stabilized this compound, known as PXL065, has been developed to allow for a more thorough characterization of its individual pharmacological properties, distinct from the (S)-enantiomer. nih.govresearchgate.net This stabilization allows researchers to study the specific effects of the (R)-enantiomer without the confounding factor of its rapid interconversion to the (S)-form. nih.govresearchgate.net

Future Directions and Research Opportunities

Comprehensive Elucidation of Novel Non-PPARγ Mechanisms

While pioglitazone (B448) is primarily known for its agonistic activity at peroxisome proliferator-activated receptor gamma (PPARγ), a growing body of evidence highlights the significance of its non-PPARγ-mediated mechanisms. wikipedia.orgnih.govmdpi.comnih.gov These alternative pathways are crucial for understanding the full spectrum of pioglitazone's therapeutic effects and for developing safer, more targeted interventions.

Key non-PPARγ mechanisms identified include the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) and acyl-CoA synthetase 4 (ACSL4). mdpi.comnih.govresearchgate.netpoxelpharma.compoxelpharma.com Notably, the deuterium-stabilized (R)-enantiomer, PXL065, has demonstrated limited to no PPARγ activity while retaining these non-genomic actions. mdpi.comnih.govresearchgate.netpoxelpharma.compoxelpharma.comnih.govresearchgate.nethenryford.com This observation is critical, suggesting that a substantial portion of pioglitazone's beneficial effects, such as reductions in hepatic triglycerides, free fatty acids, cholesterol, steatosis, inflammation, hepatocyte enlargement, and fibrosis in non-alcoholic steatohepatitis (NASH), may be mediated independently of PPARγ activation. nih.govnih.govresearchgate.net

Future research should focus on a more comprehensive mapping of these novel non-PPARγ targets and their downstream signaling cascades. This includes investigating their precise roles in various cellular processes, such as mitochondrial metabolism, lipid homeostasis, and inflammatory responses, across different tissue types. Understanding the intricate interplay of these mechanisms will be essential for fully harnessing the therapeutic potential of (R)-Pioglitazone and designing compounds that selectively modulate these pathways.

Comparative Pharmacological Profiling of Deuterium-Stabilized (R)- and (S)-Stereoisomers

Pioglitazone is typically administered as a racemic mixture, meaning it contains equal parts of both (R)- and (S)-stereoisomers, which interconvert in vivo. nih.govnih.govresearchgate.netpoxelpharma.compoxelpharma.comnih.govresearchgate.netmdpi.com The chemical instability of the chiral center has historically hindered the comprehensive pharmacological characterization of the individual enantiomers. nih.govresearchgate.net However, the strategic stabilization of pioglitazone's chiral center with deuterium (B1214612) has enabled researchers to significantly reduce this interconversion, allowing for a more precise comparative pharmacological profiling of the (R)- and (S)-stereoisomers. nih.govresearchgate.netpoxelpharma.compoxelpharma.comnih.govresearchgate.netwikipedia.org

Studies employing deuterium-stabilized this compound (PXL065) and (S)-Pioglitazone have revealed distinct pharmacological profiles:

PXL065 exhibits limited to no PPARγ activity. mdpi.comnih.govresearchgate.netpoxelpharma.compoxelpharma.comnih.govresearchgate.nethenryford.comwikipedia.org

Conversely, the (S)-stereoisomer appears to be primarily responsible for the PPARγ agonistic activity and the associated side effects, such as weight gain and edema. nih.govresearchgate.netpoxelpharma.comnih.govresearchgate.net

Despite these differences in PPARγ activity, both stereoisomers have been shown to inhibit the mitochondrial pyruvate carrier (MPC) and effectively reduce plasma glucose and hepatic fibrosis in preclinical models to a similar extent as the racemic pioglitazone. nih.govnih.govresearchgate.net

This differential activity suggests that the pleiotropic effects of racemic pioglitazone are a composite of the distinct pharmacological actions of its stereoisomers. nih.gov For instance, in a phase 1a clinical study, administration of PXL065 resulted in a preferential exposure to the (R)-stereoisomer, with an R:S ratio of approximately 4.1, compared to a ratio of 1.4 for racemic pioglitazone. nih.gov Furthermore, exposure to this compound following a 22.5 mg dose of PXL065 was 19% higher than with 45 mg of racemic pioglitazone, while exposure to the (S)-enantiomer was 42% lower. nih.gov

Further comparative studies are essential to fully delineate the specific contributions of each stereoisomer across a wider array of biological targets and disease models. This includes detailed investigations into their pharmacokinetic and pharmacodynamic differences, metabolism, and tissue distribution to optimize therapeutic outcomes.

Rational Design of Stereoselective Therapeutic Modalities

The profound insights derived from the differential pharmacology of (R)- and (S)-pioglitazone, particularly facilitated by deuterium stabilization, provide a strong foundation for the rational design of novel stereoselective therapeutic modalities. nih.govresearchgate.netacs.orgbio-nica.info The objective is to develop drugs that selectively leverage the beneficial non-PPARγ-mediated effects of this compound while mitigating or eliminating the undesirable PPARγ-driven adverse effects. nih.govpoxelpharma.compoxelpharma.comnih.govresearchgate.netresearchgate.net

The development of PXL065 stands as a compelling example of this rational design approach. By stabilizing the (R)-enantiomer with deuterium, a compound has been created that retains the efficacy of pioglitazone in conditions like NASH, but with a significantly improved safety profile regarding weight gain and edema. mdpi.comnih.govresearchgate.netpoxelpharma.compoxelpharma.comnih.govresearchgate.netwikipedia.orgpoxelpharma.comresearchgate.net This strategy of "deuterium-enabled chiral switching" (DECS) represents a promising avenue for drug development. wikipedia.org

Future efforts in rational drug design should focus on:

Targeting specific non-PPARγ pathways: Designing compounds that selectively activate or inhibit newly identified non-PPARγ targets, such as MPC and ACSL4, to achieve desired therapeutic outcomes without off-target effects. mdpi.compoxelpharma.compoxelpharma.com

Enhancing stereoselectivity: Exploring various chemical modifications beyond deuterium stabilization to further improve the stereoselectivity of drug candidates, ensuring that only the therapeutically beneficial enantiomer exerts its effects. acs.org

Developing novel delivery systems: Investigating advanced drug delivery systems that can ensure targeted delivery of this compound to specific tissues or organs, further enhancing efficacy and minimizing systemic exposure.

Structure-activity relationship (SAR) studies: Conducting extensive SAR studies to precisely map the structural features of this compound responsible for its non-PPARγ activities, which will guide the synthesis of more potent and selective analogs.

Exploration of this compound in Underexplored Pathophysiological Contexts